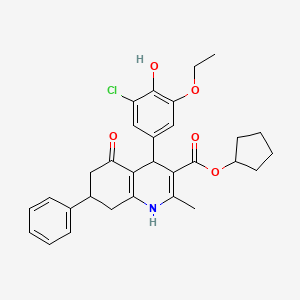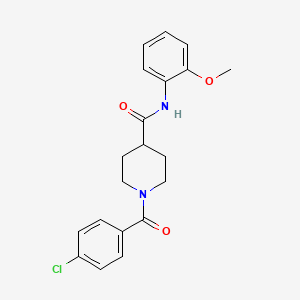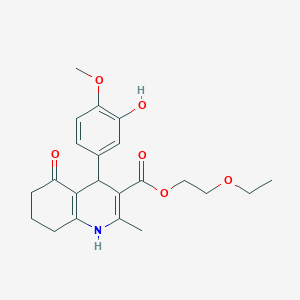![molecular formula C17H17ClN2O2S B4964814 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of mTOR. This enzyme is a serine/threonine kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of mTOR by this compound leads to the suppression of downstream signaling pathways, resulting in decreased cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide are mainly related to its inhibition of mTOR. This compound has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been implicated in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its potency and specificity as an mTOR inhibitor. This compound has been extensively studied and has been shown to have therapeutic potential in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of research is the development of more potent and specific mTOR inhibitors based on the structure of this compound. Another area of research is the investigation of the role of this compound in the regulation of autophagy and its potential therapeutic applications in diseases such as neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve its therapeutic potential.
Synthesis Methods
The synthesis of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3,5-dimethylaniline, which is first reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-chloro-4-methoxybenzoyl chloride to form the final product.
Scientific Research Applications
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is widely used in scientific research as a potent inhibitor of the enzyme mammalian target of rapamycin (mTOR). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of mTOR by this compound has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
properties
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-10-6-11(2)8-13(7-10)19-17(23)20-16(21)12-4-5-15(22-3)14(18)9-12/h4-9H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGONKTMEWOVUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)